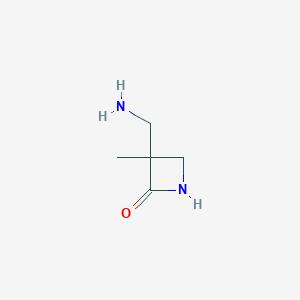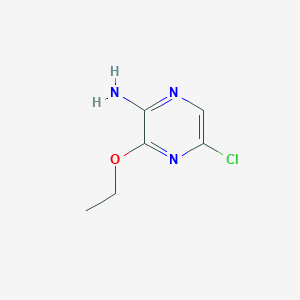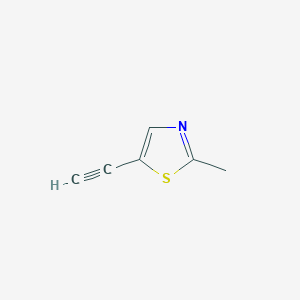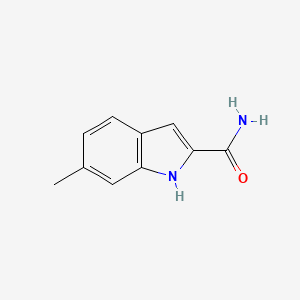![molecular formula C6H4ClN3O B11924784 7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one](/img/structure/B11924784.png)
7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a chlorine atom at the 7th position and a keto group at the 5th position makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,7-dichloroimidazo[1,2-c]pyrimidine with a nucleophile such as morpholine in a solvent mixture of dichloromethane and ethanol at room temperature . The reaction mixture is stirred for a few hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with different nucleophiles.
Oxidation and Reduction: The keto group at the 5th position can participate in oxidation and reduction reactions.
Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require catalysts.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cyclization Reactions: Cyclization can be facilitated by using strong acids or bases under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrimidines, while oxidation and reduction can modify the functional groups present in the compound.
Wissenschaftliche Forschungsanwendungen
7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly in oncology and infectious diseases.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural properties.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. The chlorine atom and keto group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The compound can interfere with DNA synthesis, protein function, or cellular signaling, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,7-Dichloroimidazo[1,2-a]pyrimidine
- 6-Chloroimidazo[1,2-b]pyridazine
- Imidazo[1,2-a]pyrazine
Uniqueness
7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of interactions with molecular targets, making it valuable in diverse research and industrial applications.
Eigenschaften
Molekularformel |
C6H4ClN3O |
|---|---|
Molekulargewicht |
169.57 g/mol |
IUPAC-Name |
7-chloro-6H-imidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H4ClN3O/c7-4-3-5(11)10-2-1-8-6(10)9-4/h1-2H,3H2 |
InChI-Schlüssel |
MLTKXLFRYRSOSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NC2=NC=CN2C1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11924729.png)




![8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11924753.png)





